4-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine
Description
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine is a bicyclic heterocyclic compound consisting of a pyrrole ring fused to a pyridine moiety at the [2,3-c] positions. Key substituents include a fluorine atom at position 4 and an amine group at position 3.
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFGXDQVJDRIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270859 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-86-0 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolo[2,3-c]pyridine core .
Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By inhibiting these receptors, the compound can interfere with signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The exact molecular pathways involved include the inhibition of downstream signaling cascades such as the MAPK/ERK pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo vs. Pyrrolo Derivatives
- 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine :
- 4-Fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine :
Pyrrolo[2,3-b] vs. [2,3-c] Fusion
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine :
- 4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine :
Substituent Effects
Halogen Type and Position
- Fluorine at Position 4 (Target Compound):
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine :
- 3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine :
Amino Group Modifications
Key Research Findings
Fluorine Position Matters : 4-Fluoro substitution in pyrrolo[2,3-c]pyridines optimizes kinase binding compared to 5-fluoro analogs, as seen in pyrazolo derivatives .
Core Rigidity : Pyrrolo[2,3-c]pyridine’s fused structure enhances conformational stability over pyrazolo analogs, improving pharmacokinetics .
Halogen Trade-offs : Fluorine offers metabolic advantages over chlorine but may reduce potency in certain targets (e.g., DYRK1A inhibition favors bulkier substituents) .
Amino Group Criticality: The 3-amine is indispensable for hydrogen bonding in kinase active sites; modifications (e.g., pyrimidin-2-amine) require balancing polarity and activity .
Biological Activity
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound notable for its potential therapeutic applications, particularly in the field of cancer treatment. The presence of a fluorine atom in its structure enhances its biological activity, making it a subject of interest in medicinal chemistry.
The compound features both pyrrole and pyridine rings, which contribute to its unique chemical reactivity and biological properties. The fluorine substitution at the 4-position of the pyrrole ring is significant for its interaction with biological targets.
This compound primarily functions as a kinase inhibitor , specifically targeting fibroblast growth factor receptors (FGFRs). By inhibiting FGFR signaling pathways, the compound can disrupt processes that lead to cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines. For instance, one study highlighted the efficacy of similar compounds against FGFRs with IC50 values as low as 7 nM for FGFR1 . This suggests a strong potential for these compounds in treating cancers associated with aberrant FGFR signaling.
Table 1: Inhibitory Activity Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Remarks |
|---|---|---|---|---|
| This compound | 7 | 9 | 25 | Potent inhibitor |
| Compound 1 | 1900 | - | - | Less potent than derivatives |
Induction of Apoptosis
In vitro studies have shown that treatment with compounds related to this compound leads to increased levels of reactive oxygen species (ROS) and loss of mitochondrial membrane potential in breast cancer cells (4T1), indicating apoptosis through mitochondrial pathways .
Table 2: Effects on Cell Proliferation and Apoptosis
| Treatment Concentration (mM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| Control | 100 | 0 |
| 3.3 | 63.9 | 36.1 |
| 10 | 22.7 | 77.3 |
| 30 | 6.2 | 93.8 |
Structure-Activity Relationship (SAR)
The design and optimization of derivatives have shown that modifications at specific positions significantly affect their biological activity. For example, altering substituents on the phenyl ring can enhance FGFR inhibitory potency significantly .
Case Studies
Several studies have explored the biological activity of pyrrolo[2,3-c]pyridine derivatives:
- Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects against FGFRs. The most promising compound exhibited low nanomolar activity against multiple FGFR subtypes and demonstrated significant antiproliferative effects on breast cancer cell lines .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on various cancer cell lines, revealing selective toxicity towards cancer cells while sparing non-cancerous cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
